2-Ethoxy-1-naphthohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-naphthohydrazide typically involves the reaction of 2-ethoxy-1-naphthoic acid with hydrazine hydrate. The process begins with the preparation of 2-ethoxy-1-naphthoic acid, which is synthesized by dissolving 2-hydroxy-1-naphthaldehyde in absolute ethanol and performing a reflux reaction in the presence of a catalyst such as sodium bisulfate monohydrate . The resulting 2-ethoxy-1-naphthaldehyde is then reacted with acetone and hydrogen peroxide under alkaline conditions to yield 2-ethoxy-1-naphthoic acid . Finally, the 2-ethoxy-1-naphthoic acid is reacted with hydrazine hydrate to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, hydrazine derivatives, and substituted hydrazides .
Scientific Research Applications
2-Ethoxy-1-naphthohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various hydrazone derivatives.
Biology: The compound is used in proteomics research and as a probe for studying protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as beta-lactamase, by binding to the active site and preventing substrate access . This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthohydrazide: Similar in structure but with a hydroxyl group instead of an ethoxy group.
2-Methoxy-1-naphthohydrazide: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-1-naphthohydrazide is unique due to its ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-ethoxynaphthalene-1-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-11-8-7-9-5-3-4-6-10(9)12(11)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPGGJFCVOWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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